ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate
Description
Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate (CAS: 1286695-39-3) is a bicyclic heterocyclic compound featuring a fused thiazole and pyrimidine ring system. Its molecular formula is C₁₁H₁₂N₂O₃S, with a molecular weight of 252.29 g/mol . Key structural features include:
- Methyl groups at positions 3 and 7 of the thiazolo[3,2-a]pyrimidine core.
- An oxo (keto) group at position 3.
- An ethyl carboxylate moiety at position 2.
Properties
IUPAC Name |
ethyl 3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-4-16-10(15)9-7(3)13-8(14)5-6(2)12-11(13)17-9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPKIPBVSHRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C=C(N=C2S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Synthesis of Heterocyclic Precursors
The foundational step involves synthesizing heterocyclic intermediates such as 2-amino-thiazole-5-carboxylic acid methyl ester, which serve as key precursors.
Methodology:
A typical approach involves reacting 2-amino-thiazole-5-carboxylic acid methyl ester with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at elevated temperatures (around 100°C). This reaction facilitates cyclization, yielding 6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid methyl ester (Example 1 from).-
- Reagents: 2-amino-thiazole-5-carboxylic acid methyl ester, ethyl acetoacetate
- Catalyst: Polyphosphoric acid (PPA)
- Temperature: 100°C
- Duration: 3 hours
Outcome:
The product is obtained with high yield (~85%) and purity, confirmed via melting point and spectroscopic data.
Condensation with Aromatic Aldehydes
The key step to introduce various substituents involves condensation with aldehydes, often under basic or reflux conditions.
Methodology:
The methyl ester derivative reacts with aromatic aldehydes (e.g., benzaldehyde, 2-methylbenzaldehyde, etc.) in methanol or ethanol, with sodium methylate or pyrrolidine as catalysts, under reflux for extended periods (up to 120 hours). This yields substituted derivatives such as 6-methyl-7-trans-(2-phenyl-ethenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acids (from).-
- Reagents: Ester derivative, aromatic aldehyde
- Catalyst: Sodium methylate or pyrrolidine
- Solvent: Methanol or ethanol
- Temperature: Reflux
- Duration: 20-120 hours
Notes:
The reaction's duration and conditions are optimized based on the electronic nature of the aldehyde substituents; electron-donating groups accelerate the reaction.
Cyclization via Polyphosphoric Acid
An alternative route involves cyclodehydration of tetrahydropyrimidine intermediates.
Methodology:
Tetrahydropyrimidine derivatives are cyclized using polyphosphoric acid (PPA) at elevated temperatures (around 120°C). This intramolecular cyclization forms the thiazolopyrimidine core with high efficiency (up to 97% yields).-
- Reagents: Tetrahydropyrimidine derivatives
- Catalyst: Polyphosphoric acid (PPA)
- Temperature: 120°C
- Duration: 2 hours
Outcome:
The process yields 2-phenacylthio-dihydropyrimidine derivatives, which are cyclized into the target heterocycle.
Functionalization of the Core
Further modifications include introducing amino, hydrazino, or hydroxyl groups:
Hydrazine Derivatives:
Reaction of the heterocycle with hydrazine derivatives under reflux produces hydrazino-substituted compounds, useful for biological activity studies (,).Hydrolysis and Tautomerism:
Hydrolysis of certain intermediates yields 3-amino-2-hydroxy derivatives, which are then cyclized or condensed with other reagents to form various derivatives.
Reaction Data Summary
| Step | Reagents | Conditions | Yield | Key Features |
|---|---|---|---|---|
| 1 | 2-amino-thiazole-5-carboxylic acid methyl ester + ethyl acetoacetate | PPA, 100°C, 3h | 85% | Cyclization to heterocycle |
| 2 | Ester derivative + aromatic aldehyde | Reflux, 20-120h | 70-97% | Substituted derivatives |
| 3 | Tetrahydropyrimidine + PPA | 120°C, 2h | >90% | Cyclization to thiazolopyrimidine core |
| 4 | Heterocycle + hydrazine derivatives | Reflux, 4h | 84-89% | Functionalized derivatives |
Research Findings and Optimization
Catalysts and Solvents:
Polyphosphoric acid (PPA) and acetic acid are preferred for cyclization steps due to their efficiency and ease of removal. Solvent-free methods under microwave irradiation have also been explored for greener synthesis with comparable yields.Reaction Time and Temperature:
Elevated temperatures (around 100-120°C) are critical for cyclization and condensation steps, with reaction times ranging from 6 hours to over 120 hours depending on the substrate.Yield Optimization:
Use of excess aldehyde and catalysts like sodium methylate or pyrrolidine enhances yields. Purification via crystallization from ethanol or methanol ensures high purity of final compounds.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and controlled temperature environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolopyrimidine core. This interaction can modulate biological pathways, leading to the observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: Halogenated aryl groups (e.g., 4-bromophenyl in ) improve crystallinity via halogen bonding. Benzylidene groups (e.g., 2,4,6-trimethoxybenzylidene in ) enhance π-π stacking and stabilize non-planar ring conformations.
Conformational Flexibility :
- The pyrimidine ring in most analogs adopts a flattened boat conformation (deviation ~0.2–0.3 Å from planarity) . This puckering is critical for intermolecular interactions and crystal packing.
Physicochemical and Crystallographic Properties
Biological Activity
Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Key synthetic routes often utilize starting materials such as thiazole and pyrimidine derivatives, leading to the formation of the desired compound through methods like condensation reactions and subsequent purification techniques.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N5O2S |
| Molecular Weight | 253.31 g/mol |
| Melting Point | 248–250 °C |
| Solubility | Soluble in DMSO and ethanol |
2.1 Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown that this compound is effective against various pathogens, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Escherichia coli | <50 |
| Candida albicans | <207 |
These results indicate a broad-spectrum antimicrobial activity, with particular efficacy against Staphylococcus aureus.
2.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been reported to inhibit the activity of protein kinases such as casein kinase 2 (CK2), which plays a crucial role in cancer cell proliferation. In a study, this compound demonstrated an IC50 value of approximately 1.24 µM against CK2, indicating potent inhibitory action.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma | 1.24 |
| Gastric cancer | <1.00 |
The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 µM to 31.64 µM for DNA gyrase.
- Biofilm Disruption : It has shown potential in inhibiting biofilm formation in bacterial cultures, outperforming traditional antibiotics like ciprofloxacin in some assays.
4. Case Studies
A recent study published in the Journal of Medicinal Chemistry explored the efficacy of various thiazolo-pyrimidine derivatives, including this compound. The research highlighted its potential as a lead compound for developing new antimicrobial agents due to its favorable pharmacokinetic profile and low toxicity levels compared to existing treatments.
Q & A
Q. What experimental designs evaluate substituent effects on reaction mechanisms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
